N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-7-9-14(10-8-13)19(23)20-18-16-11-26(24,25)12-17(16)21-22(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTCSGKGEVTFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thieno[3,4-c]pyrazole derivatives. Its structure includes a thieno[3,4-c]pyrazole core fused with a phenyl group and a 4-methylbenzamide moiety. The presence of the 5,5-dioxido group enhances its chemical reactivity and potential interactions with biological targets.
Molecular Formula: C18H18N4O3S
Molecular Weight: Approximately 370.43 g/mol
Research indicates that compounds within the thieno[3,4-c]pyrazole class may exhibit various biological activities, including:
- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural features allow interaction with critical cellular pathways.
- Antimicrobial Effects: Similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
Antitumor Activity
A study conducted on a series of thieno[3,4-c]pyrazole derivatives, including this compound, evaluated their efficacy against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and PANC-1.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(5,5-dioxido...) | Mia PaCa-2 | 15.6 | Apoptosis induction |
| N-(5,5-dioxido...) | PANC-1 | 12.3 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have shown that derivatives similar to N-(5,5-dioxido...) possess antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to assess the antimicrobial efficacy.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Case Studies
- Antitumor Evaluation : A recent publication detailed the synthesis and biological evaluation of thieno[3,4-c]pyrazole derivatives. Among these, N-(5,5-dioxido...) was highlighted for its potent antitumor activity against various cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cancer progression.
- Antimicrobial Testing : Another study focused on the antimicrobial potential of thieno[3,4-c]pyrazole derivatives. The findings suggested that N-(5,5-dioxido...) exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
The compound’s structural analogs include derivatives with modifications to the sulfone group, phenyl ring, or benzamide substituent. Key comparisons are summarized below:
Table 1: Structural and Electronic Properties of Thienopyrazole Derivatives
Key Observations :
- Sulfone Group Impact: The 5,5-dioxido group reduces LogP by ~1.3 units compared to the non-sulfonated analog, suggesting improved aqueous solubility . Planarity (RMSD 0.12 Å) is enhanced due to sulfone-induced conjugation, critical for π-π stacking in protein binding .
- Benzamide Substitution : The 4-fluorobenzamide analog exhibits lower IC50 (12.4 nM), attributed to increased hydrogen-bonding capacity (6 acceptors vs. 5 in the target compound) .
Crystallographic and Topological Analysis
- Target Compound: SHELX-refined SC-XRD data revealed a planar thienopyrazole core (C–S bond: 1.76 Å) and a dihedral angle of 8.2° between the benzamide and phenyl groups.
Methodological Frameworks for Comparison
- Crystallography : SHELX-enabled refinement provided high-precision geometric parameters for comparative analysis.
- Electronic Analysis : Multiwfn quantified charge distribution and LogP, critical for solubility and activity predictions.
- Visualization : ORTEP-3 rendered molecular geometries, aiding in steric and conformational comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
